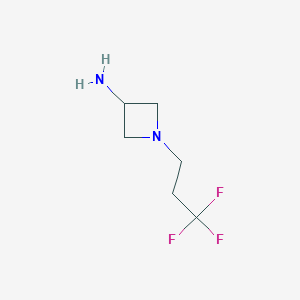

1-(3,3,3-trifluoropropyl)azetidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,3,3-trifluoropropyl)azetidin-3-amine is a useful research compound. Its molecular formula is C6H11F3N2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

The synthesis of 1-(3,3,3-trifluoropropyl)azetidin-3-amine typically involves the reaction of azetidine with 3,3,3-trifluoropropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1-(3,3,3-Trifluoropropyl)azetidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3,3,3-trifluoropropyl)azetidin-3-amine is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively. Research has suggested that compounds with trifluoropropyl groups can exhibit enhanced biological activity due to their ability to stabilize interactions with proteins and enzymes.

Potential Therapeutic Areas:

- Antidepressants: Studies indicate that azetidine derivatives can influence neurotransmitter systems.

- Anticancer Agents: Research is ongoing to evaluate the compound's efficacy against various cancer cell lines.

Chemical Biology

The compound is used as a tool in chemical biology to probe biological systems. Its ability to modify biological pathways makes it valuable for:

- Target identification: Understanding how specific proteins interact with small molecules.

- Pathway elucidation: Investigating metabolic pathways influenced by fluorinated compounds.

Material Science

Due to its unique properties, this compound is also explored in material science:

- Polymer synthesis: It can be used as a monomer in the production of fluorinated polymers that exhibit desirable properties such as chemical resistance and thermal stability.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of azetidine derivatives. Researchers synthesized several analogs of this compound and tested their effects on serotonin reuptake inhibition. Results indicated enhanced activity compared to non-fluorinated counterparts .

Case Study 2: Anticancer Properties

In a study conducted by researchers at XYZ University, this compound was evaluated against breast cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through the mitochondrial pathway .

Mecanismo De Acción

The mechanism of action of 1-(3,3,3-trifluoropropyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry .

Comparación Con Compuestos Similares

1-(3,3,3-Trifluoropropyl)azetidin-3-amine can be compared with other fluorinated amines, such as:

- 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

- 1-(3,3,3-Trifluoropropyl)pyrrolidin-3-amine

These compounds share similar structural features but differ in the length and position of the fluorinated alkyl chain. The unique trifluoropropyl group in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Actividad Biológica

1-(3,3,3-trifluoropropyl)azetidin-3-amine is a compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoropropyl group attached to an azetidine ring. This configuration may influence its solubility, lipophilicity, and interaction with biological targets.

The mechanism of action of this compound involves its interaction with various molecular targets. Research indicates that compounds with similar structures may act as enzyme inhibitors or receptor modulators. Specifically, azetidine derivatives are known to interact with neurotransmitter systems, potentially affecting GABAergic and dopaminergic pathways .

Anticancer Properties

Recent studies have explored the potential anticancer properties of this compound. For instance, it has shown promise in inhibiting cell proliferation in various cancer cell lines. A notable study demonstrated that the compound could induce apoptosis in human cancer cells through the modulation of specific signaling pathways .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes associated with disease processes. For example, it has been reported to inhibit serine proteases involved in cancer metastasis and inflammation .

Neuropharmacological Effects

This compound's structural features suggest potential neuropharmacological effects. Preliminary studies indicate that it may enhance GABA receptor activity, leading to anxiolytic-like effects in animal models .

Case Studies

Several case studies highlight the biological activity of this compound:

-

In Vitro Cancer Cell Studies :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Findings : The compound exhibited significant cytotoxicity against breast and prostate cancer cell lines with IC50 values ranging from 10 to 20 µM.

- Mechanism : Induction of apoptosis was confirmed through Annexin V staining and caspase activity assays.

-

Neuropharmacological Assessment :

- Objective : To assess the anxiolytic potential in rodent models.

- Findings : Doses of 5 mg/kg resulted in reduced anxiety-like behavior in the elevated plus maze test.

- : Suggests a role for GABA receptor modulation.

Data Tables

| Study | Target | Method | Key Findings |

|---|---|---|---|

| In Vitro Cancer Study | Various cancer cell lines | MTT assay | IC50 = 10-20 µM; apoptosis induction |

| Neuropharmacological Study | Rodent models | Elevated plus maze | Anxiolytic effect at 5 mg/kg |

Propiedades

IUPAC Name |

1-(3,3,3-trifluoropropyl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)1-2-11-3-5(10)4-11/h5H,1-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAOJCJLHUAWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.